molecular formula C66H54N4O2 B1498629 (R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol CAS No. 1620285-48-4

(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol

Cat. No. B1498629
CAS RN: 1620285-48-4
M. Wt: 935.2 g/mol
InChI Key: CFKVCRKEUHNDTA-FDKJUCSVSA-N
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Description

“®-3,3’-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1’-bi-2-naphthol” is a chemical compound with the molecular formula C66H54N4O2 and a molecular weight of 935.18 . It appears as a light yellow to brown to dark green powder or crystal .


Synthesis Analysis

The general procedure for the enantioselective iodolactonization involves stirring a mixture of 1 (0.001 mmol) and Zn(OAc) 2 (0.003 mmol) for 0.5 hour in anhydrous dichloromethane (1.0 mL) at room temperature. After cooling the mixture to -78 °C, carboxylic acid (0.1 mmol) in toluene (3.0 mL) is slowly added to the resulting yellow solution and stirred for 0.5 hour at the same temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol.


Chemical Reactions Analysis

This compound is used as a ligand in asymmetric iodocyclization . More details about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .

Scientific Research Applications

Chemosensors for Mercury Ion Sensing

One of the applications involves the use of derivatives of rhodamine, which are similar in structure to the compound , for the sensing of mercury ions. These derivatives exhibit a fluorescence turn-on effect when they come in contact with mercury ions, indicating potential for environmental monitoring and safety applications (Tong et al., 2014).

Synthesis of Polyimides

Another application is in the synthesis of polyimides using bis(ether anhydride) derived from 1,1'-bi-2-naphthol, which shares structural similarities with the specified compound. These polyimides exhibit properties like solubility in organic solvents and high thermal stability, making them useful in various industrial applications, including electronics and aerospace (Mi et al., 1997).

Asymmetric 1,4-Addition in Organic Synthesis

The compound also finds use in asymmetric 1,4-addition reactions in organic chemistry. For example, derivatives of 1,1'-bi-2-naphthol are utilized in copper-catalyzed reactions to add organozinc compounds to enones, a critical step in synthesizing various organic molecules (Börner et al., 2001).

Anticancer Agent Evaluation

A related compound, DMP 840, which is a bis-naphthalimide, has been evaluated for its potential as an anticancer agent. This research highlights its effectiveness against human xenografts derived from various cancers, demonstrating the potential therapeutic applications of such compounds (Houghton et al., 2004).

Catalytic Polymerization of Ethylene

In catalysis, derivatives of 1,1'-bi-2-naphthol are used in the polymerization of ethylene, a crucial process in the production of polyethylene, a widely used plastic. These catalysts can influence the molecular weight and properties of the resulting polymer, impacting its applications in packaging, construction, and other industries (Ahmadjo et al., 2010).

properties

IUPAC Name

3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H54N4O2/c71-65-55(39-67-61(45-21-5-1-6-22-45)63(47-25-9-3-10-26-47)69-41-51-31-13-14-32-52(51)42-69)37-49-29-17-19-35-57(49)59(65)60-58-36-20-18-30-50(58)38-56(66(60)72)40-68-62(46-23-7-2-8-24-46)64(48-27-11-4-12-28-48)70-43-53-33-15-16-34-54(53)44-70/h1-40,61-64,71-72H,41-44H2/t61-,62-,63-,64-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVCRKEUHNDTA-FDKJUCSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=NC(C9=CC=CC=C9)C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=N[C@H](C9=CC=CC=C9)[C@@H](C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H54N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol
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(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol
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(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol
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(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol
Reactant of Route 5
(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol
Reactant of Route 6
(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol

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